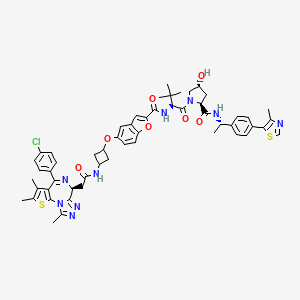
Hdac6-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-17 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various biological processes, including gene expression, cell cycle regulation, and protein degradation. HDAC6 is predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). Inhibition of HDAC6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and inflammatory conditions .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-17 involves several steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability .
Analyse Chemischer Reaktionen
Hdac6-IN-17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of HDAC6 and its involvement in cellular processes such as autophagy, protein degradation, and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Wirkmechanismus
Hdac6-IN-17 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which can affect various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, where the compound binds and prevents the deacetylation of target proteins .
The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis. By inhibiting HDAC6, this compound can modulate these pathways and exert therapeutic effects in various diseases .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-17 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubacin: Another selective HDAC6 inhibitor that has been widely studied for its effects on α-tubulin acetylation and cellular processes.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has shown promise in clinical trials for the treatment of multiple myeloma and other cancers.
ACY-241 (Citarinostat): A next-generation HDAC6 inhibitor with improved pharmacokinetic properties and therapeutic potential
This compound stands out due to its unique chemical structure and specific binding affinity for HDAC6, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C22H17N3O3S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-hydroxy-4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C22H17N3O3S/c26-20(24-28)16-12-10-15(11-13-16)14-29-22-23-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13,28H,14H2,(H,24,26) |
InChI-Schlüssel |
BEMZSNQLNUQKIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



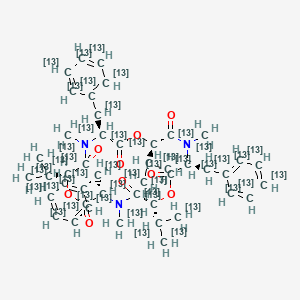
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
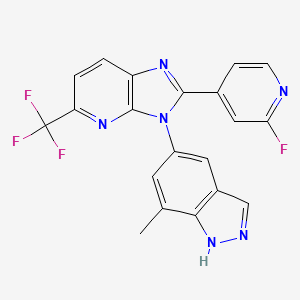
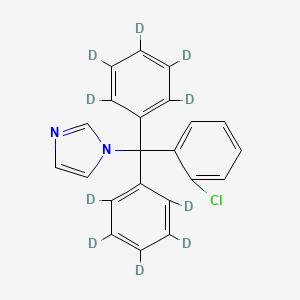
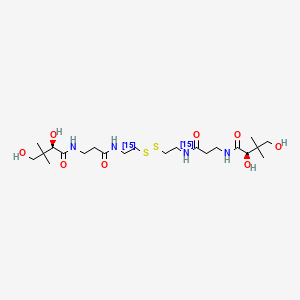

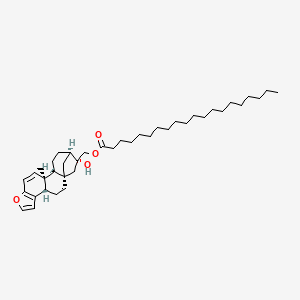

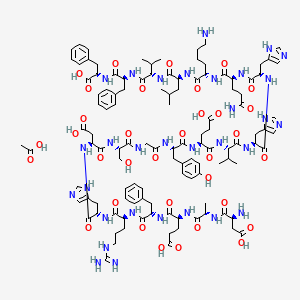

![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
